Z-ATAD-FMK

ER Stress Apoptosis Caspase-12

Z-ATAD-FMK (CAS 1416658-51-9) is a cell-permeable, irreversible caspase-12 inhibitor. Unlike generic pan-caspase inhibitors, its unique ATAD peptide sequence ensures selective engagement of the ER stress-specific initiator caspase-12, enabling precise pathway dissection without confounding effects on other caspases. Ideal for diabetes, stroke, and cancer research. Essential for validating caspase-12 as a therapeutic target.

Molecular Formula C23H31FN4O9
Molecular Weight 526.5 g/mol
Cat. No. B12369833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-ATAD-FMK
Molecular FormulaC23H31FN4O9
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1
InChIKeyQHPHTNWPUYXGKU-MABMQTIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-ATAD-FMK: A Selective, Irreversible Caspase-12 Inhibitor for ER Stress-Mediated Apoptosis Research


Z-ATAD-FMK is a cell-permeable, irreversible inhibitor of caspase-12 . It is a synthetic peptide with the sequence Z-Ala-Thr-Ala-Asp(OMe)-FMK, where the fluoromethyl ketone (FMK) warhead covalently binds to the active site cysteine of caspase-12, conferring high specificity and potency . This compound is a critical tool for dissecting endoplasmic reticulum (ER) stress-mediated apoptotic pathways .

Why Generic Caspase Inhibitors Cannot Substitute for Z-ATAD-FMK in ER Stress Apoptosis Studies


Generic or pan-caspase inhibitors, such as Z-VAD-FMK, broadly suppress apoptosis but cannot delineate the specific contribution of the ER stress pathway mediated by caspase-12 [1]. Conversely, downstream executioner caspase inhibitors (e.g., Z-DEVD-FMK for caspase-3) or intrinsic pathway inhibitors (e.g., Z-LEHD-FMK for caspase-9) fail to block the initiating ER stress-specific signal, leading to incomplete pathway dissection and potential misinterpretation of cell death mechanisms [2]. The unique peptide sequence of Z-ATAD-FMK, mimicking the ATAD substrate recognition motif, ensures selective and irreversible engagement of caspase-12, enabling precise interrogation of ER stress-induced apoptosis without confounding effects on other caspase-dependent pathways .

Z-ATAD-FMK: A Quantitative Evidence Guide for Scientific Differentiation and Selection


Specificity and Functional Differentiation from Pan-Caspase and Downstream Caspase Inhibitors

Z-ATAD-FMK demonstrates selective, functional differentiation from the pan-caspase inhibitor Z-VAD-FMK and the caspase-9 inhibitor Z-LEHD-FMK. In an in vivo renal ischemia-reperfusion injury (IRI) model, pre-treatment with Z-ATAD-FMK (a caspase-12 inhibitor), Z-LEHD-FMK (a caspase-9 inhibitor), and Z-IETD-FMK (a caspase-8 inhibitor) were compared. Z-ATAD-FMK uniquely inhibited the ER stress-specific arm of apoptosis, distinct from the effects of the other pathway-specific inhibitors, as demonstrated by differential effects on caspase-3 activity [1].

ER Stress Apoptosis Caspase-12 Specificity

Superior Apoptosis Suppression in Disc Cells Compared to Apoptosome Inhibitor NS3694

In rat annular cells stressed with sodium nitroprusside, Z-ATAD-FMK (2 µM) demonstrated a stronger suppression of caspase-9 activity compared to the apoptosome complex inhibitor NS3694 (100 µM). Pretreatment with Z-ATAD-FMK led to a significantly greater reduction in caspase-9 activity (P < 0.001) than NS3694, despite being used at a 50-fold lower concentration [1].

Intervertebral Disc Degeneration Apoptosis Caspase-9 Caspase-12

Pathway-Specific Inhibition of ER Stress-Induced Apoptosis in β-Cells

In INS-1 pancreatic β-cells, ER stress induced by tunicamycin or thapsigargin leads to increased levels of both procaspase-12 and cleaved caspase-12. Treatment with the caspase-12 inhibitor Z-ATAD-FMK decreased ER stress-induced apoptosis [1]. This effect is distinct from that of insulin, which acts upstream to reduce caspase-12 levels at the post-translational stage [1].

Pancreatic β-Cells ER Stress Apoptosis Caspase-12

Attenuation of OGD-Induced Inflammasome Activation and Apoptosis in Astrocytes

In a primary mouse astrocyte model of oxygen-glucose deprivation (OGD), a key in vitro model for ischemic stroke, pretreatment with the caspase-12-specific inhibitor Z-ATAD-FMK attenuated cell injury and apoptosis, and decreased the levels of NLRP3 inflammasome components, caspase-1, IL-1β, and cleaved caspase-3 [1]. This demonstrates a specific role for caspase-12 in NLRP3 inflammasome activation under OGD conditions [1].

Ischemic Stroke Astrocytes Inflammasome Caspase-12

Optimal Research and Industrial Applications for Z-ATAD-FMK Based on Quantitative Evidence


Investigating ER Stress-Mediated Apoptosis in Neurodegenerative and Metabolic Disease Models

Z-ATAD-FMK is ideally suited for dissecting the role of ER stress in β-cell apoptosis (e.g., diabetes research [1]) and in astrocyte injury following ischemia (e.g., stroke research [2]). Its ability to specifically inhibit caspase-12 allows researchers to isolate the ER stress pathway from other apoptotic signals, providing clear mechanistic insights into disease pathogenesis.

Delineating ER-Mitochondria Crosstalk in Cell Death Pathways

As demonstrated in disc cell and renal IRI models [3], Z-ATAD-FMK is a critical tool for studying the functional interplay between ER stress and mitochondrial apoptosis. By selectively blocking the ER stress initiator caspase-12, researchers can precisely map the signal transduction events leading to caspase-9 activation and subsequent cell death [4].

Validating Caspase-12 as a Target in Cancer and Inflammation Studies

Z-ATAD-FMK serves as a crucial pharmacological tool for validating caspase-12 as a therapeutic target. Its efficacy in suppressing apoptosis in osteoblastoma [5] and attenuating inflammasome activation in astrocytes [2] provides a robust foundation for preclinical studies investigating novel treatments for cancer and inflammatory diseases.

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